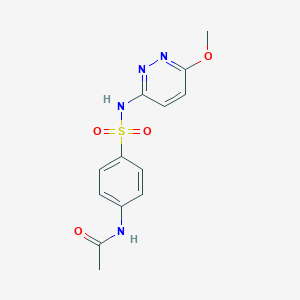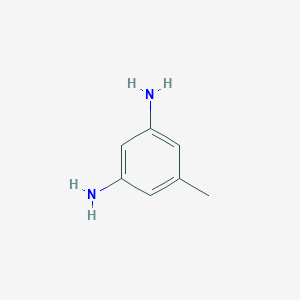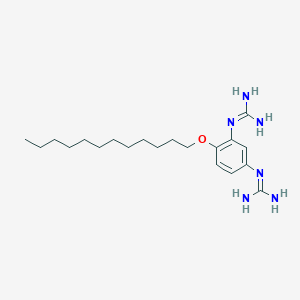
(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest in several studies. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is achieved through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Another study describes a one-pot, four-component condensation to synthesize 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives using an ionic liquid as the solvent, which is noted for its excellent yields and environmentally friendly approach . These methods demonstrate the versatility and adaptability of synthetic routes to obtain pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is elucidated using various spectroscopic and analytical techniques. Single-crystal X-ray diffraction is employed to determine the crystal structure of the synthesized compounds, revealing details such as space group, conformation, and molecular packing . Additionally, spectral studies, including 1H and 13C NMR, FT-IR spectroscopy, and mass spectrometry, are used to establish the structure of these compounds . Theoretical studies, such as density functional theory (DFT) calculations, complement the experimental data by predicting chemical shifts and electronic transitions within the molecules .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives is explored through various reactions. The acid hydrolysis of an oxazolone derivative to yield an acrylic acid derivative showcases the chemical transformations that pyrazole compounds can undergo . The formation of hydrogen-bonded dimers in the solid state of one of the compounds indicates the potential for intermolecular interactions, which can influence the compound's reactivity and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized through thermal gravimetric analysis, which provides insights into their thermal stability . The experimental data are supported by theoretical calculations, such as HOMO-LUMO energy levels, which give an understanding of the electronic properties and potential reactivity of the molecules . The crystal packing and conformational analysis reveal how different substituents on the pyrazole ring can affect the overall stability and physical properties of these compounds .
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- A derivative of 5-methyl-1-phenyl-1H-pyrazole, specifically 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one, was synthesized and characterized . This compound was prepared by the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol for 6 hours . The structure of the new synthesized compound was characterized by 1H-, 13C- NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .
- The compound and its derivatives have shown diverse biological and pharmacological activities, such as antimicrobial, anticonvulsant, anticancer, and antiviral activities . They have also been investigated and applied in fluorescence sensors .
-
Anticoagulant Drug Discovery
- 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have been defined as privileged fragments for FXIa inhibitors’ lead discovery . FXIa is suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding .
- The 2-methylcyclopropanecarboxamide group of the lead compound 7za makes 2 direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone, making 7za binds to FXIa in a highly efficient manner . The lead compound 7za exhibited good in vitro inhibitory potency against FXIa and excellent in vitro coagulation activities .
-
Herbicide Development
-
Herbicide Optimization
- A study was conducted to enhance the potency of quinclorac, a herbicide, by synthesizing twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) showed excellent inhibition effect on barnyard grass in greenhouse experiments . The herbicidal activity of 10a on barnyard grass at 150 g/ha was found to be equal to 300 g/ha quinclorac in fields in 2019 and 2020 .
-
Medicinal Chemistry
- 1-Phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone were prepared quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate . These compounds have been widely used owing to their anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant antihelmintic, anti-inflammatory, and antiviral activity . 1-phenyl-3-methyl-5-pyrazolone, named Edaravone (Radicava), is a novel antioxidant and an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .
-
Organic Synthesis
-
Optimization of Herbicides
- A study was conducted to enhance the potency of quinclorac, a herbicide, by synthesizing twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) showed excellent inhibition effect on barnyard grass in greenhouse experiments . The herbicidal activity of 10a on barnyard grass at 150 g/ha was found to be equal to 300 g/ha quinclorac in fields in 2019 and 2020 .
-
Medicinal Chemistry
- 1-Phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone were prepared quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate . These compounds have been widely used owing to their anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant antihelmintic, anti-inflammatory, and antiviral activity . 1-phenyl-3-methyl-5-pyrazolone, named Edaravone (Radicava), is a novel antioxidant and an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .
-
Organic Synthesis
Propiedades
IUPAC Name |
2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(7-11(15)16)12(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBKFHZHKVPERM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)






